1α,2α,3α,4α-Cyclobutanetetrol
1α,2α,3α,4α-Cyclobutanetetrol
Brand Name:
Vulcanchem
CAS No.:
14110-40-8
VCID:
VC0078232
InChI:
InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H
SMILES:
C1(C(C(C1O)O)O)O
Molecular Formula:
C4H8O4
Molecular Weight:
120.1 g/mol
1α,2α,3α,4α-Cyclobutanetetrol
CAS No.: 14110-40-8
Main Products
VCID: VC0078232
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
CAS No. | 14110-40-8 |
---|---|
Product Name | 1α,2α,3α,4α-Cyclobutanetetrol |
Molecular Formula | C4H8O4 |
Molecular Weight | 120.1 g/mol |
IUPAC Name | cyclobutane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H |
Standard InChIKey | HXFDFZSGILIIMP-UHFFFAOYSA-N |
SMILES | C1(C(C(C1O)O)O)O |
Canonical SMILES | C1(C(C(C1O)O)O)O |
Synonyms | 1α,2α,3α,4α-Cyclobutanetetrol |
PubChem Compound | 5246277 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume